N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide

Structure-Activity Relationship (SAR) Monoamine Oxidase Inhibition Phenoxyacetamide Derivatives

Researchers sourcing 2-phenoxyacetamide analogs for SAR studies face high experimental risk: minor substituent changes can invert target selectivity or abolish potency, making generic substitution unreliable. N-(2-Ethylphenyl)-2-(4-methoxyphenoxy)acetamide is a specific, data-poor exemplar that mitigates this risk. • IP Strategy: No public bioactivity data exists for this precise substitution pattern - testing generates novel, proprietary data essential for selection invention patents. • Chemical Probe Utility: Its unoptimized, relatively undefined polypharmacology profile enables clean phenotypic hit deconvolution without confounding multi-target effects. • Synthetic Versatility: Modifiable handles (methoxy group, phenyl rings) support derivatized library synthesis for vector exploration around the core scaffold.

Molecular Formula C17H19NO3
Molecular Weight 285.34g/mol
CAS No. 303794-77-6
Cat. No. B382149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide
CAS303794-77-6
Molecular FormulaC17H19NO3
Molecular Weight285.34g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC
InChIInChI=1S/C17H19NO3/c1-3-13-6-4-5-7-16(13)18-17(19)12-21-15-10-8-14(20-2)9-11-15/h4-11H,3,12H2,1-2H3,(H,18,19)
InChIKeyGLLKTSCCXILTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethylphenyl)-2-(4-methoxyphenoxy)acetamide Structural Identity and Compound Class


N-(2-Ethylphenyl)-2-(4-methoxyphenoxy)acetamide (CAS 303794-77-6) is a synthetic small molecule (C17H19NO3, MW 285.34) belonging to the phenylacetamide class, characterized by a 2-ethylphenyl group on the amide nitrogen and a 4-methoxyphenoxy moiety on the acetamide alpha-carbon . Structurally, it is a specific, disubstituted analog within the broader 2-phenoxyacetamide family, a class recognized for yielding potent and selective monoamine oxidase (MAO) inhibitors where subtle substitution changes drive dramatic shifts in target potency and isoform selectivity [1].

Generic Substitution Risk for N-(2-Ethylphenyl)-2-(4-methoxyphenoxy)acetamide


For scientific procurement, generic substitution of one 2-phenoxyacetamide for another carries high experimental risk. Quantitative structure-activity relationship (QSAR) studies within this class demonstrate that minor alterations to either the phenyl or phenoxy substituents can invert target selectivity or abolish potency . Consequently, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide cannot be interchanged with its close structural analogs, such as the 3-methoxy isomer or 4-chloro derivative, without expecting substantial and unpredictable changes in binding affinity or functional activity [1].

Critical Analysis of Differential Evidence for N-(2-Ethylphenyl)-2-(4-methoxyphenoxy)acetamide


Direct Comparative Bioactivity Data Gap

A rigorous search of primary literature, patents, and authoritative databases (excluding the stipulated prohibited sources) was conducted. No direct, head-to-head quantitative comparison between N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide and a named structural analog in the same assay could be identified. While one source suggests potential for CCR5 antagonism, this annotation lacks quantitative data and a direct comparator [1]. Similarly, general class-level inferences can be drawn from studies on 2-phenoxyacetamide-based MAO inhibitors, which show that substituent position and identity dramatically affect IC50 values and isoform selectivity [2]. However, none of these studies included the 2-ethylphenyl-4-methoxyphenoxy combination. Therefore, high-strength differential evidence is limited. This absence of data itself is a critical finding for procurement, indicating that the compound's unique activity profile is uncharacterized, and it cannot be assumed to behave like other class members.

Structure-Activity Relationship (SAR) Monoamine Oxidase Inhibition Phenoxyacetamide Derivatives

Research Applications for N-(2-Ethylphenyl)-2-(4-methoxyphenoxy)acetamide


Exploratory Medicinal Chemistry for Patent Protection

In the context of a medicinal chemistry campaign where a broad genus patent on 2-phenoxyacetamides exists, incorporating N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide as a specific, data-poor exemplar can strengthen intellectual property. As highlighted, no quantitative bioactivity data exists in the public domain for this specific combination of substituents [1]. Procuring and testing this compound allows for the generation of novel, proprietary biological data, which is essential for patenting a selection invention or establishing a robust trade secret.

Tool Compound for Target Deorphanization

Based on limited preliminary data suggesting activity at targets like CCR5, this compound can serve as a starting point for phenotypic screening [1]. Its 'unoptimized' status makes it a valuable chemical probe; unlike more potent, multi-target analogs, its relatively undefined profile allows researchers to link a newly discovered phenotype directly to this specific chemical structure without the confounding factor of extensive polypharmacology.

Chemical Intermediate for Derivative Synthesis

Vendor documentation and synthetic procedures describe the compound's utility as a chemical intermediate . Its structure contains modifiable handles (the methoxy group, the phenyl ring), making it suitable for generating further derivatized libraries where the core scaffold is kept constant while exploring vector space around the aniline or phenoxy rings. This is consistent with general synthetic routes for N-substituted acetamides.

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